molecular formula C12H11F3N2O B2432748 7-(trifluoromethyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one CAS No. 1009166-71-5

7-(trifluoromethyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one

Cat. No.: B2432748
CAS No.: 1009166-71-5
M. Wt: 256.228
InChI Key: ZEHJKTQUZSYVAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The trifluoromethyl group is a functional group that has the formula -CF3 . It is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom with a fluorine atom . Some common examples are trifluoromethane H–CF3, 1,1,1-trifluoroethane H3C–CF3, and hexafluoroacetone F3C–CO–CF3 .


Synthesis Analysis

Transition metal-free C-3 functionalization of quinoxalin-2 (1H)-ones has recently emerged as a modern sustainable protocol . Various sustainable protocols for the construction of C–C, C–N, C–P, C–S, and C–O bonds via the C–H functionalization of quinoxalin-2 (1H)-ones have been developed .


Molecular Structure Analysis

The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine .


Chemical Reactions Analysis

A gradual shift from metal-catalyzed to metal-free methodologies has been observed in recent years, as the latter provide an environmentally benign synthetic route in organic chemistry .


Physical and Chemical Properties Analysis

The trifluoromethyl group lowers the basicity of compounds like trifluoroethanol . Conversely, trifluoromethyl-substituted compounds are often strong acids, such as trifluoromethanesulfonic acid and trifluoroacetic acid .

Scientific Research Applications

Synthesis Methods and Derivatives

7-(trifluoromethyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one, a synthetic compound with unique bioactivities, is part of a broader family of fluorinated quinoxalines and quinazolinones. Recent research has introduced methods for synthesizing these compounds, including direct methods using trifluoroacetic acid as a CF3 source. These methods have successfully produced a wide range of fluorinated compounds, such as 4-(trifluoromethyl) pyrrolo/indolo[1,2-a]quinoxalines, without the need for catalysts or additives, yielding compounds in substantial quantities (Li et al., 2022). Furthermore, various substituted 3-(trifluoromethyl)quinoxalines, including amino, bromo, chloro, and other derivatives, have been obtained from 3-(trifluoromethyl)quinoxalin-2(1H)-one, showcasing the compound's versatility in synthesizing diverse derivatives (Didenko et al., 2015).

Biological Applications and Effects

Anticancer Properties

Research has explored the anticancer properties of related quinoxaline derivatives. For example, novel synthetic analogues of natural compounds, including various pyrrolo[1,2-a]quinoxalin-8(1H)-one derivatives, have demonstrated significant anticancer activity. These compounds have been tested against a range of human cell lines, showing compound, dose, and cell line-dependent cytotoxicity. Notably, specific derivatives were found to induce apoptosis effectively and inhibit cell growth and proliferation in breast cancer cell lines, with potential as therapeutic agents (Wang et al., 2009).

Optical and Material Properties

Optical Characteristics and Material Applications

Quinoxaline-containing compounds, including those related to this compound, have been investigated for their optical and material properties. For instance, certain derivatives have been designed and synthesized as electron transport materials, demonstrating adjustable intermolecular charge-transfer integrals and favorable electron affinity. These compounds have been used in organic light-emitting diodes (PhOLEDs), achieving good performance metrics, indicating their potential in electronic and photonic applications (Yin et al., 2016).

Mechanism of Action

The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group . This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .

Future Directions

The future directions in this field involve the development of more sustainable protocols for the construction of various bonds via the C–H functionalization of quinoxalin-2 (1H)-ones . The focus is on transitioning from metal-catalyzed to metal-free methodologies .

Properties

IUPAC Name

7-(trifluoromethyl)-2,3,3a,5-tetrahydro-1H-pyrrolo[1,2-a]quinoxalin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3N2O/c13-12(14,15)7-3-4-9-8(6-7)16-11(18)10-2-1-5-17(9)10/h3-4,6,10H,1-2,5H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEHJKTQUZSYVAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)NC3=C(N2C1)C=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.